molecular formula C10H6ClNO2 B3019243 6-Chloroisoquinoline-8-carboxylic acid CAS No. 2137783-58-3

6-Chloroisoquinoline-8-carboxylic acid

Cat. No.: B3019243
CAS No.: 2137783-58-3
M. Wt: 207.61
InChI Key: QYZHSQILMLLFGB-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Nucleus as a Privileged Scaffold in Contemporary Organic Chemistry

The isoquinoline nucleus, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in modern organic and medicinal chemistry. rsc.orgnih.gov This designation stems from its recurring presence in a vast array of natural products, particularly alkaloids, and synthetic compounds that exhibit significant pharmacological activities. nih.govamerigoscientific.com The structural rigidity and unique electronic properties of the isoquinoline core allow it to serve as an excellent template for the design of molecules that can interact with diverse biological targets. nih.gov

Derivatives of isoquinoline have demonstrated a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govamerigoscientific.com The versatility of the isoquinoline framework allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and pharmacokinetic profile. nih.gov This adaptability has made the isoquinoline skeleton an inextricable template for drug discovery and a challenging and rewarding target in organic synthesis. rsc.orgnih.gov

The Strategic Role of Halogenation in Modulating Heterocyclic Reactivity and Synthesis

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental and strategic transformation in organic synthesis. Halogenated heterocyclic compounds are indispensable building blocks, serving as versatile intermediates for constructing more complex molecular architectures. The presence of a halogen, such as chlorine, on a heterocyclic ring significantly alters its electronic properties and provides a reactive handle for further chemical modifications.

The introduction of a chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the halogen serves as a key functional group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools that allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular libraries from a halogenated precursor. This strategic use of halogenation is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials.

Establishing 6-Chloroisoquinoline-8-carboxylic Acid as a Focal Point in Current Research Endeavors

Within the broader class of halogenated isoquinolines, this compound has emerged as a compound of significant interest. Its structure combines the privileged isoquinoline nucleus with two key functional groups: a chlorine atom at the 6-position and a carboxylic acid group at the 8-position. This specific arrangement of substituents makes it a valuable and versatile building block for the synthesis of more complex, potentially bioactive molecules.

While extensive published research detailing specific biological activities of this compound itself is not yet prevalent, its availability as a chemical reagent points to its utility in synthetic and medicinal chemistry programs. The carboxylic acid moiety offers a site for amide bond formation, esterification, or other derivatizations, while the chloro-substituent provides a handle for cross-coupling reactions to introduce further molecular diversity. Researchers can leverage these reactive sites to construct libraries of novel compounds for screening in drug discovery and materials science applications. The compound serves as a key intermediate, enabling the exploration of the chemical space around the chlorinated isoquinoline-8-carboxylic acid core.

Below are the fundamental chemical properties of this compound:

PropertyData
Molecular Formula C10H6ClNO2
Monoisotopic Mass 207.00871 Da
SMILES C1=CN=CC2=C(C=C(C=C21)Cl)C(=O)O
InChI InChI=1S/C10H6ClNO2/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14/h1-5H,(H,13,14)
InChIKey QYZHSQILMLLFGB-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

The strategic placement of the chloro and carboxylic acid groups on the privileged isoquinoline scaffold positions this compound as a valuable starting material for the synthesis of novel chemical entities with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroisoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-3-6-1-2-12-5-9(6)8(4-7)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZHSQILMLLFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137783-58-3
Record name 6-chloroisoquinoline-8-carboxylic acid
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Sophisticated Synthetic Methodologies for 6 Chloroisoquinoline 8 Carboxylic Acid and Analogous Systems

Catalytic and Non-Catalytic Approaches to the Isoquinoline (B145761) Core

The construction of the isoquinoline framework can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to modern multicomponent strategies. These methods offer pathways to diverse substitution patterns and functional group arrays, which are critical for developing molecules like 6-Chloroisoquinoline-8-carboxylic acid.

Classical name reactions remain fundamental to isoquinoline synthesis. Modern advancements have refined these methods, improving yields, expanding substrate scope, and enabling the synthesis of more complex and highly functionalized derivatives.

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with a carbonyl compound followed by an acid-catalyzed cyclization, is a cornerstone for the synthesis of tetrahydroisoquinolines. organicreactions.org This reaction is a special example of the more general Mannich reaction. organicreactions.org The classic approach can be readily adapted for the synthesis of tetrahydroisoquinoline carboxylic acids, which are constrained analogs of amino acids like phenylalanine. rsc.org For instance, using a glyoxylic acid derivative as the carbonyl component in a reaction with a suitably substituted phenethylamine (B48288) leads directly to the formation of a tetrahydroisoquinoline-1-carboxylic acid.

Modern adaptations often focus on asymmetric synthesis and the use of tandem or multicomponent reactions to increase molecular complexity efficiently. nih.gov For example, a metal-free decarboxylative A³-coupling and Pictet-Spengler cascade process can generate functionalized tetrahydroisoquinolines from a 2-phenylethanamine, formaldehyde, and a propiolic acid. researchgate.net These advanced protocols provide an atom- and step-economic approach to building libraries of new chemical entities. researchgate.net

Table 1: Examples of Pictet-Spengler Type Reactions for Tetrahydroisoquinoline Synthesis
Amine PrecursorCarbonyl ComponentCatalyst/ConditionsProduct TypeReference
PhenethylamineMethylalConcentrated HCl1,2,3,4-Tetrahydroisoquinoline organicreactions.org
TryptamineVarious AldehydesChiral Phosphoric AcidEnantioselective Tetrahydro-β-carbolines nih.gov
2-PhenylethanamineFormaldehyde, Propiolic AcidTFA, TolueneN-Propargyl Tetrahydroisoquinoline researchgate.net
DopamineCyclohexanonePhosphate BufferSpiro-Tetrahydroisoquinoline acs.org

Bischler–Napieralski Reaction: This reaction involves the intramolecular electrophilic substitution of β-arylethylamides in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. jk-sci.comorganic-chemistry.orgwikipedia.org These intermediates can then be oxidized to the corresponding aromatic isoquinolines. The synthesis of a chlorinated isoquinoline using this method would require a starting β-arylethylamide derived from a chloro-substituted phenethylamine. The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com For substrates lacking such activation, more forceful conditions, like refluxing in POCl₃ with P₂O₅, are often necessary. jk-sci.com Novel modifications include the use of milder reagents like triphenyl phosphite-bromine or the application of microwave-assisted chemistry to accelerate the reaction. organic-chemistry.org

Pomeranz–Fritsch–Bobbitt Cyclization: The Pomeranz–Fritsch reaction synthesizes isoquinolines through the acid-mediated cyclization of benzalaminoacetals. acs.orgwikipedia.orgorganicreactions.org This method is particularly useful for accessing isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.org A key modification, the Bobbitt reaction, involves the hydrogenation of the intermediate imine to an aminoacetal, which then cyclizes to form a 1,2,3,4-tetrahydroisoquinoline. thermofisher.com This approach allows for the preparation of 1-, 4-, and N-substituted tetrahydroisoquinolines. acs.org For the synthesis of a chlorinated isoquinoline, the starting benzaldehyde (B42025) would need to bear a chlorine substituent. Recent studies have explored the factors controlling the regiochemical outcome of the cyclization for deactivated, electron-poor aromatic systems, making it possible to confidently select the right conditions for synthesizing specifically substituted N-aryl-4-hydroxy-1,2,3,4-tetrahydroisoquinolines. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for building molecular diversity. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.net This reaction can be ingeniously coupled with a subsequent cyclization step (a post-cyclization modification) to construct complex heterocyclic systems. acs.org This strategy has been successfully applied to the synthesis of isoquinolone derivatives. acs.orgnih.gov

In a typical sequence, an Ugi reaction involving a 2-halobenzoic acid provides a linear precursor. acs.orgnih.gov This intermediate is then subjected to a metal-catalyzed intramolecular cyclization, such as a Heck or Ullmann-type coupling, to forge the isoquinoline ring. This approach allows for the direct installation of a carboxylic acid function, or a precursor, onto the heterocyclic core. For example, a copper-catalyzed cascade reaction has been designed to produce highly substituted isoquinolone-4-carboxylic acids from Ugi adducts derived from ammonia (B1221849) and 2-halobenzoic acids. acs.orgnih.gov This protocol features a ligand-free catalytic system and demonstrates a broad substrate scope, making diverse polysubstituted isoquinolin-1(2H)-ones accessible. nih.gov

Cascade, or domino, reactions involve two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates. These processes are highly efficient and align with the principles of green chemistry.

A notable example is the copper-catalyzed domino synthesis of isoquinolone-4-carboxylic acid derivatives. nih.gov The process begins with an Ugi reaction to form an adduct from ammonia, an aldehyde, a 2-halobenzoic acid, and an isocyanide. This adduct then undergoes a cascade reaction with a β-keto ester in the presence of a copper(I) catalyst. nih.gov The sequence involves an ortho-directed Ullmann-type C-C coupling followed by an intramolecular condensation to construct the isoquinolone scaffold. acs.org This methodology provides general access to free 4-carboxy-isoquinolones for the first time via a convergent multicomponent protocol. nih.gov

Table 2: Substrate Scope in a Cu-Catalyzed Domino Synthesis of Isoquinolone-4-Carboxylic Acid Derivatives nih.gov
2-Halobenzoic AcidAldehydeIsocyanideβ-Keto EsterYield (%)
2-Iodobenzoic acid4-ChlorobenzaldehydeCyclohexyl isocyanideEthyl acetoacetate85
2-Iodobenzoic acid4-MethylbenzaldehydeCyclohexyl isocyanideEthyl acetoacetate88
2-Iodobenzoic acid4-MethoxybenzaldehydeCyclohexyl isocyanideEthyl acetoacetate82
2-Bromobenzoic acid4-ChlorobenzaldehydeCyclohexyl isocyanideEthyl acetoacetate78
2-Iodobenzoic acid4-Chlorobenzaldehydetert-Butyl isocyanideEthyl acetoacetate76
2-Iodobenzoic acid4-ChlorobenzaldehydeBenzyl (B1604629) isocyanideEthyl acetoacetate79

Reaction Conditions: Ugi adduct (0.3 mmol), β-keto ester (0.45 mmol), Cs₂CO₃ (0.6 mmol), CuI (0.03 mmol), dioxane (3 mL), 80 °C, 12 h. Isolated yields.

Recent research has also explored radical cascade reactions to furnish isoquinoline-1,3(2H,4H)-diones, further highlighting the versatility of cascade strategies in constructing isoquinoline-based systems. rsc.org

Electrochemical Synthetic Pathways for Carboxylic Acid Functionalities

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for the introduction of carboxylic acid groups. acs.orgacs.org This approach, known as electrocarboxylation, utilizes electrons as clean reagents to activate substrates for reaction with carbon dioxide (CO₂), an abundant and renewable C1 feedstock. beilstein-journals.orgnih.gov The process is particularly advantageous for creating carboxylated heteroaromatic compounds under mild conditions. scispace.com

The fundamental mechanism involves the electrochemical reduction of an organic substrate in the presence of CO₂. For heteroaromatic systems, this can lead to the formation of a radical anion, which then acts as a nucleophile, attacking a molecule of CO₂ to form a carboxylate upon workup. beilstein-journals.org Research has demonstrated that this technique can be successfully applied to halogenated heteroaromatic compounds, allowing for carboxylation without the cleavage of the carbon-halogen bond, a crucial consideration for the synthesis of chlorinated molecules like this compound. scispace.com

A key advantage of electrosynthesis is the ability to control regioselectivity by tuning the reaction parameters. Recent studies on N-heteroarenes have shown that the choice of the electrochemical reactor setup—specifically, a divided versus an undivided cell—can dictate the position of carboxylation. nih.gov This level of control is critical for targeting specific sites on a complex scaffold like isoquinoline. In a divided cell, C5-carboxylation of 2-arylpyridines has been achieved with high selectivity, whereas an undivided cell can promote C4-carboxylation. nih.gov This principle can be extended to quinolines and isoquinolines, offering a strategic tool for achieving targeted C-H carboxylation on the benzene (B151609) ring portion of the molecule. nih.gov

Table 1: Key Features of Electrochemical Carboxylation

Feature Description
Reagents Substrate, Carbon Dioxide (CO₂), Electrons
Conditions Typically mild temperature and pressure
Advantages Sustainable (uses CO₂), avoids harsh chemical reductants, high functional group tolerance, potential for regioselectivity control. beilstein-journals.orgnih.govnih.gov
Mechanism Cathodic reduction of substrate to a radical anion, followed by nucleophilic attack on CO₂. beilstein-journals.org

| Applicability | Proven effective for a wide range of N-heteroarenes, including halogenated derivatives. scispace.comnih.gov |

Precision Introduction and Functionalization at Specific Ring Positions

The synthesis of this compound requires the precise and controlled introduction of two different functional groups onto the isoquinoline core. This necessitates advanced strategies that can overcome the inherent reactivity patterns of the heterocyclic system.

Regioselective Chlorination Strategies on the Isoquinoline System

The direct electrophilic halogenation of the unsubstituted isoquinoline ring typically occurs at the C-5 and C-8 positions of the benzene ring, which are electronically activated. iust.ac.ir Therefore, achieving selective chlorination at the C-6 position is non-trivial and generally cannot be accomplished in a single step on the parent isoquinoline.

To overcome this challenge, synthetic chemists often employ multi-step strategies:

Synthesis from Pre-functionalized Precursors: A common and reliable approach involves starting with a benzene ring that already contains the desired chlorine atom at the correct position relative to other functional groups. This pre-chlorinated benzene derivative is then used as a building block to construct the isoquinoline ring system through established cyclization reactions, such as the Pomeranz–Fritsch or Bischler–Napieralski reactions. wikipedia.org This method ensures that the chlorine atom is unambiguously located at the C-6 position in the final product.

Directing Group Strategies: While less common for the C-6 position, the use of a directing group is a powerful modern technique for controlling regioselectivity in C-H functionalization reactions. A functional group is temporarily installed on the ring that can chelate to a metal catalyst and direct the chlorinating reagent to a specific, often sterically accessible, position. After the reaction, the directing group is removed.

The choice of chlorinating agent is also critical. N-halosuccinimides, such as N-chlorosuccinimide (NCS), are often used as mild and effective sources of electrophilic chlorine for these transformations. rsc.org

Targeted Carboxylation Methods at the C-8 Position of Isoquinoline

The C-8 position of the isoquinoline ring is relatively activated towards electrophilic substitution, making it a more accessible site for direct functionalization compared to C-6. iust.ac.ir Several advanced methods can be employed for the targeted introduction of a carboxylic acid group at this position.

Directed C-H Activation: Transition metal-catalyzed C-H activation is a state-of-the-art method for installing functional groups with high precision. In this approach, a directing group, often an amide or a similar coordinating group attached to the isoquinoline core, is used to position a metal catalyst (e.g., palladium, rhodium) in close proximity to the C-8 C-H bond. nih.gov The catalyst then facilitates the cleavage of this bond and its subsequent reaction with a carboxylating agent. The use of the nitrogen atom within the isoquinoline ring itself can serve as a directing group, facilitating functionalization at the C-8 position. nih.gov

Electrophilic Carboxylation: Under forcing conditions, direct reaction with strong electrophiles can lead to substitution at the C-5 and C-8 positions. nih.gov This could potentially be achieved using strong Lewis acids in combination with a carboxylating agent.

Electrochemical Carboxylation: As discussed previously, electrochemical methods offer significant potential for the regioselective carboxylation of N-heteroarenes. nih.gov By carefully controlling the reaction conditions and cell configuration, it is possible to selectively target C-H bonds on the benzene ring of quinolines and isoquinolines for carboxylation with CO₂. nih.gov

Strategic Use of Protecting Groups in Complex Isoquinoline Synthesis

In any multi-step synthesis of a complex molecule with multiple functional groups, the strategic use of protecting groups is essential to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction, and can be removed cleanly in a later step. wikipedia.orguchicago.edu

For the synthesis of this compound, several protecting groups might be necessary:

Carboxylic Acid Protection: If the carboxylic acid group is introduced early in the synthetic sequence, it must be protected to prevent it from interfering with subsequent reactions, especially those involving strong bases or nucleophiles. Carboxylic acids are typically protected as esters, such as methyl esters or benzyl esters. Benzyl esters are particularly useful as they can be removed under mild conditions via catalytic hydrogenation, a process known as deprotection. uchicago.edursc.org

Nitrogen Atom Protection: The nitrogen atom of the isoquinoline ring is basic and nucleophilic and can be quaternized or oxidized under certain conditions. To prevent this, or to modify the electronic properties of the ring for a specific reaction, the nitrogen can be protected. A common strategy is the formation of an N-oxide, which alters the regioselectivity of electrophilic and nucleophilic attacks on the ring. researchgate.net

Amine Protection: If an amino group is used as a directing group for carboxylation or other C-H functionalization reactions, it is often protected as an amide (e.g., a pivaloyl or tosyl amide). This not only modulates its directing ability but also protects it from unwanted side reactions. rsc.org

The concept of orthogonal protection is critical in sophisticated syntheses. This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. uchicago.edu For example, a benzyl ester (removed by hydrogenation) and a tosyl amide (removed under different conditions) could be used in the same synthetic route, allowing for the selective deprotection of one functional group while the other remains protected.

Table 2: Compounds Mentioned

Compound Name
This compound
Isoquinoline
N-chlorosuccinimide (NCS)
Methyl ester
Benzyl ester
Pivaloyl amide

In Depth Chemical Reactivity and Mechanistic Investigations of 6 Chloroisoquinoline 8 Carboxylic Acid

Fundamental Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-8 position of the isoquinoline (B145761) ring is a versatile functional group capable of undergoing a variety of transformations. Its reactivity is influenced by the electronic effects of the fused aromatic system.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon followed by the elimination of a leaving group. libretexts.org For 6-chloroisoquinoline-8-carboxylic acid, direct substitution is challenging due to the poor leaving group ability of the hydroxyl group. libretexts.org Therefore, activation of the carboxyl group is typically required.

Common activation strategies involve conversion to more reactive derivatives such as acyl chlorides, esters, or amides.

Formation of Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the highly reactive 6-chloroisoquinoline-8-carbonyl chloride. This transformation proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur or carbon atom of the reagent, followed by elimination of sulfur dioxide and hydrogen chloride, or carbon dioxide, carbon monoxide, and hydrogen chloride, respectively. The resulting acyl chloride is a valuable intermediate for the synthesis of esters and amides.

Esterification: Direct esterification can be achieved by reacting this compound with an alcohol under acidic catalysis (Fischer esterification). chembam.commasterorganicchemistry.comrug.nl The mechanism involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com Subsequent proton transfers and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com The kinetics of Fischer esterification are influenced by the steric hindrance of both the carboxylic acid and the alcohol. chembam.combohrium.com

Amide Formation: The direct reaction with an amine is generally unfavorable as it leads to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. youtube.comlibretexts.orgkhanacademy.org To facilitate amide formation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. youtube.com The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to furnish the amide. youtube.com Alternatively, heating the ammonium salt to high temperatures can drive off water and form the amide. libretexts.org

Table 1: Representative Nucleophilic Acyl Substitution Reactions of this compound Derivatives

Reactant Reagent(s) Product Reaction Type
This compound SOCl₂ 6-Chloroisoquinoline-8-carbonyl chloride Acyl Chloride Formation
This compound CH₃OH, H⁺ Methyl 6-chloroisoquinoline-8-carboxylate Fischer Esterification
This compound NH₃, DCC 6-Chloroisoquinoline-8-carboxamide Amide Formation
6-Chloroisoquinoline-8-carbonyl chloride C₂H₅OH Ethyl 6-chloroisoquinoline-8-carboxylate Esterification
6-Chloroisoquinoline-8-carbonyl chloride (CH₃)₂NH N,N-Dimethyl-6-chloroisoquinoline-8-carboxamide Amide Formation

The carboxylic acid moiety of this compound is generally resistant to oxidation. However, under specific conditions, oxidative decarboxylation can occur. nih.govwikipedia.orgnih.govresearchgate.net This process involves the removal of the carboxyl group with concomitant oxidation. The feasibility of such a reaction for this compound would depend on the specific oxidizing agent and reaction conditions.

Reduction of the carboxylic acid group to a primary alcohol (8-(hydroxymethyl)-6-chloroisoquinoline) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon. The initial reduction yields an aldehyde intermediate which is further reduced to the alcohol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. organic-chemistry.org The ease of decarboxylation is often dependent on the stability of the carbanion formed upon CO₂ loss. For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or the presence of a catalyst. nih.gov

Catalytic decarboxylation, often employing transition metals, can facilitate this transformation under milder conditions. nih.gov For instance, copper-catalyzed decarboxylation is a well-known method for aryl carboxylic acids. The mechanism is thought to involve the formation of a copper carboxylate salt, followed by the extrusion of CO₂ and the formation of an organocopper intermediate, which is then protonated to yield the decarboxylated product, 6-chloroisoquinoline (B1281262).

Reductive decarboxylation is another pathway where the carboxylic acid is replaced by a hydrogen atom. acs.org These reactions often proceed via radical intermediates.

Reactivity Profile of the Chloroisoquinoline Ring System

The aromatic rings of the isoquinoline system are susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being governed by the directing effects of the existing substituents: the chloro group at C-6, the carboxylic acid group at C-8, and the ring nitrogen atom.

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. pressbooks.publibretexts.org The presence of a deactivating chloro group and a deactivating carboxylic acid group further reduces the reactivity of the ring. wikipedia.orglibretexts.orgresearchgate.net

The directing effects of the substituents determine the position of incoming electrophiles:

Nitrogen Atom: The nitrogen atom in the isoquinoline ring strongly deactivates the pyridine (B92270) ring (positions 1, 3, and 4) towards electrophilic attack. Electrophilic substitution on the benzene ring is therefore favored.

Chloro Group (at C-6): Halogens are deactivating yet ortho, para-directing. pressbooks.publibretexts.org Therefore, the chloro group at C-6 directs incoming electrophiles to the C-5 and C-7 positions.

Carboxylic Acid Group (at C-8): The carboxylic acid group is a deactivating, meta-directing group. wikipedia.orglibretexts.org It will direct incoming electrophiles to the C-5 and C-7 positions relative to its own position.

Considering the combined effects, both the chloro and the carboxylic acid groups direct electrophilic attack to the C-5 and C-7 positions. A theoretical study on 8-hydroxyquinoline (B1678124) suggests that electrophilic substitution can occur at various positions on the benzene ring, with the relative stability of the intermediates determining the final product distribution. researchgate.netorientjchem.orgsemanticscholar.org A similar analysis for this compound would be necessary to predict the most likely site of substitution. The stronger directing group and steric hindrance will ultimately determine the major product. In cases of competing directing effects, the stronger activating group generally dictates the outcome. youtube.com However, with two deactivating groups, the reaction conditions would need to be carefully controlled to achieve any substitution.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound

Substituent Position Electronic Effect Directing Effect Favored Positions
Nitrogen 2 Electron-withdrawing Deactivating -
Chloro 6 Inductively withdrawing, Resonance donating Deactivating, ortho, para-directing 5, 7
Carboxylic Acid 8 Electron-withdrawing Deactivating, meta-directing 5, 7

Nucleophilic aromatic substitution (SNAr) is a plausible reaction for this compound, particularly at the C-6 position bearing the chloro substituent. byu.edu The SNAr mechanism typically requires the presence of electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). byu.edu

In this molecule, the nitrogen atom in the isoquinoline ring acts as an electron-withdrawing group, activating the ring system towards nucleophilic attack. The carboxylic acid group at C-8 also contributes to the electron deficiency of the ring. The chlorine atom at C-6 is the leaving group. A nucleophile can attack the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The negative charge can be delocalized onto the nitrogen atom and the carbonyl group of the carboxylic acid, which enhances the stability of the intermediate and facilitates the reaction.

The rate of SNAr reactions is dependent on the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles are generally required. Theoretical and computational studies on similar systems, such as chloroazines and dichloroquinazolines, have provided insights into the regioselectivity and mechanism of SNAr reactions, often showing a preference for substitution at specific positions due to electronic factors. nih.govsemanticscholar.orgnih.govmdpi.com For this compound, a detailed computational study would be beneficial to predict the activation barriers and the most favorable reaction pathway. researchgate.netsemanticscholar.org

Influence of the Chloro Substituent on Heterocyclic Reactivity and Electronic Structure

The presence of a chloro substituent at the 6-position and a carboxylic acid group at the 8-position of the isoquinoline nucleus profoundly influences its electronic properties and, consequently, its chemical reactivity. The isoquinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a chlorine atom, an electronegative and weakly deactivating substituent, further modulates the electron density of the carbocyclic ring.

Simultaneously, the carboxylic acid group at the 8-position is a strong electron-withdrawing group (-I and -M effects), further deactivating the entire ring system towards electrophilic attack and also influencing the reactivity of the heterocyclic pyridine ring. This combined deactivation makes reactions such as nitration or halogenation, which typically occur on the carbocyclic ring of isoquinoline, more challenging and require harsher conditions.

Conversely, the electron-withdrawing nature of both substituents enhances the susceptibility of the isoquinoline ring to nucleophilic attack. The pyridine ring of isoquinoline is inherently more electrophilic than the benzene ring, and this character is amplified by the chloro and carboxylic acid groups. Nucleophilic aromatic substitution (SNAr) reactions, while not common for unsubstituted isoquinolines, may become feasible at positions activated by these electron-withdrawing groups.

A theoretical investigation on the structurally similar 6-chloroquinoline (B1265530) revealed that the chlorine substitution significantly alters the reactive nature of the quinoline (B57606) moiety. dergipark.org.trresearchgate.net This suggests that the electronic landscape of this compound is similarly perturbed, influencing the sites of both electrophilic and nucleophilic attack.

Table 1: Predicted Influence of Substituents on the Reactivity of the Isoquinoline Ring

SubstituentPositionElectronic EffectPredicted Impact on Reactivity
Chloro6-I, +M (net deactivating)Decreases susceptibility to electrophilic attack on the carbocyclic ring; may activate certain positions for nucleophilic attack.
Carboxylic Acid8-I, -M (strong deactivating)Strongly decreases susceptibility to electrophilic attack on both rings; enhances electrophilicity of the pyridine ring for nucleophilic attack.

Intramolecular Cyclizations, Rearrangements, and Annulations

The strategic placement of the carboxylic acid group at the 8-position of 6-chloroisoquinoline opens avenues for various intramolecular reactions, allowing for the construction of more complex, fused heterocyclic systems.

Intramolecular Cyclizations:

The carboxylic acid functionality can participate directly in intramolecular cyclization reactions. For instance, activation of the carboxylic acid to an acid chloride or an ester, followed by reaction with a suitably positioned nucleophile, can lead to the formation of new rings. While specific examples for this compound are not prevalent in the literature, analogous transformations in related quinoline and isoquinoline systems are well-documented. For example, intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates has been shown to yield benz[f]isoindoline derivatives. rsc.org

A plausible synthetic route could involve the conversion of the 8-carboxylic acid to an amide, followed by an intramolecular cyclization onto an activated position of the isoquinoline ring. The electron-deficient nature of the 6-chloroisoquinoline ring system could facilitate such a cyclization, particularly if the nitrogen of the amide is rendered sufficiently nucleophilic.

Rearrangements:

Substituted isoquinolines are known to undergo various thermal and photochemical rearrangements. While specific rearrangements involving this compound are not extensively reported, the general principles of isoquinoline chemistry suggest potential pathways. For example, rearrangements of isoquinoline-N-oxides are known to occur, leading to the formation of isocarbostyrils. acs.org Although the starting material is not an N-oxide, this highlights the potential for skeletal rearrangements within the isoquinoline framework under appropriate conditions.

Annulations:

Annulation reactions, which involve the formation of a new ring fused to an existing one, are powerful tools in synthetic chemistry. The this compound scaffold can be envisioned as a substrate for various annulation strategies. For instance, the carboxylic acid could be transformed into a functional group that can participate in a cycloaddition reaction.

Modern synthetic methods, such as transition-metal-catalyzed C-H activation and annulation, have expanded the toolkit for constructing complex heterocyclic systems. organic-chemistry.org Rhodium-catalyzed annulation of isoquinolinium salts has been demonstrated as a mild protocol for functionalization. researchgate.net Furthermore, aryne annulation provides an orthogonal approach to the synthesis of isoquinolines and related structures. organic-chemistry.org These methods could potentially be adapted to functionalize the this compound core and build additional fused rings. For example, a [4+2] cycloaddition of an N-acyl enamide with an aryne can yield isoquinolines. organic-chemistry.org

Table 2: Potential Intramolecular Reactions of this compound Derivatives

Reaction TypePotential PrecursorKey TransformationPotential Product
Intramolecular Amidation6-Chloro-8-(N-substituted carbamoyl)isoquinolineNucleophilic attack of the amide nitrogen onto an activated position of the isoquinoline ring.Fused lactam system
Pictet-Spengler type reactionA derivative with an aminoethyl group at C1 and the carboxylic acid at C8Intramolecular electrophilic substitution.Novel polycyclic alkaloid-like structure
Annulation via C-H activationThis compound esterTransition-metal-catalyzed reaction with an alkyne or other coupling partner.Fused polycyclic aromatic system

Strategic Derivatization of 6 Chloroisoquinoline 8 Carboxylic Acid for Research Applications

Esterification Methodologies for Carboxylic Acids

Esterification of 6-chloroisoquinoline-8-carboxylic acid is a fundamental transformation that can modulate the compound's polarity, solubility, and pharmacokinetic properties. This can be achieved through various direct and catalyzed methods or via the formation of activated intermediates.

Direct esterification, most notably the Fischer-Speier esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This equilibrium-driven process typically requires an excess of the alcohol, which can also serve as the solvent, and a catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is heated to drive the condensation, often with removal of the water byproduct to shift the equilibrium towards the ester product. masterorganicchemistry.com While broadly applicable, the harsh acidic conditions may not be suitable for substrates with acid-labile functional groups. rsc.org

For more sensitive substrates, a variety of milder catalysts have been developed. Metal salts, such as iron(III) acetylacetonate, can catalyze the direct condensation of carboxylic acids and alcohols, offering an environmentally benign alternative. researchgate.net Organocatalysts, including 2,2'-biphenol-derived phosphoric acids, have also been shown to promote dehydrative esterification under neutral conditions without the need to remove water. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Catalyzed Esterification Methods

Catalyst Type Typical Reagents Conditions Advantages Disadvantages
Brønsted Acid H₂SO₄, TsOH, HCl Excess alcohol, heat Inexpensive, simple Harsh conditions, equilibrium-limited
Lewis Acid Iron(III) acetylacetonate Refluxing solvent (e.g., xylene) Mild, environmentally benign May require higher temperatures

| Organocatalyst | Phosphoric acid derivatives | Toluene, 100 °C | Mild, neutral, water tolerant | Catalyst can be complex/expensive |

To facilitate reactions under milder conditions, particularly for subsequent amidation, this compound can be converted into an "activated ester." These esters contain a good leaving group, rendering the acyl carbon highly susceptible to nucleophilic attack. amerigoscientific.com

A widely used class of activated esters are N-hydroxysuccinimide (NHS) esters. These are typically synthesized by coupling the carboxylic acid with N-hydroxysuccinimide using a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the stable, isolable NHS ester. amerigoscientific.comnih.gov This method is highly efficient, though it produces a urea (B33335) byproduct that must be removed. thieme-connect.de Alternative methods for synthesizing NHS esters that avoid carbodiimides involve reagents like triphosgene (B27547) or a combination of triphenylphosphine (B44618) and iodine. researchgate.netnih.govorganic-chemistry.org

These activated esters are shelf-stable intermediates that react cleanly and efficiently with nucleophiles, such as primary amines, at room temperature to form amide bonds, releasing the water-soluble N-hydroxysuccinimide byproduct. amerigoscientific.com

Amidation Reactions and Peptide Coupling Approaches

The formation of an amide bond is one of the most critical reactions in medicinal chemistry, allowing for the connection of the this compound core to various amine-containing fragments or amino acids.

Direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are the most common. wikipedia.orglibretexts.org

The mechanism involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. nih.govlibretexts.org This intermediate acts as an activated carboxylic acid, readily undergoing nucleophilic attack by an amine to form the desired amide. libretexts.org The reaction also produces a urea derivative (dicyclohexylurea from DCC or a water-soluble urea from EDC) as a byproduct. thieme-connect.de To increase efficiency and suppress potential side reactions like racemization (if chiral amines are used), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.govrsc.org The HOBt reacts with the O-acylisourea to form an active ester intermediate, which is less prone to side reactions and couples efficiently with the amine. nih.gov

Table 2: Common Carbodiimide Coupling Reagents and Additives

Reagent/Additive Full Name Role Key Features
DCC N,N'-Dicyclohexylcarbodiimide Coupling Agent Inexpensive; forms insoluble dicyclohexylurea byproduct. thieme-connect.de
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Coupling Agent Forms water-soluble urea byproduct, simplifying workup. nih.gov
HOBt 1-Hydroxybenzotriazole Additive Suppresses racemization and improves coupling efficiency. nih.govrsc.org

| DMAP | 4-Dimethylaminopyridine | Catalyst/Additive | Acts as an acyl transfer agent to form a highly reactive intermediate. nih.gov |

The robust nature of carbodiimide-mediated coupling allows for the synthesis of a wide array of complex amide derivatives from this compound. This is particularly relevant in the construction of peptidomimetics, where the isoquinoline (B145761) core can serve as a constrained scaffold or a replacement for natural amino acids like phenylalanine or tyrosine. nih.gov

For instance, the related compound 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is frequently incorporated into peptide sequences to introduce conformational rigidity, which can lead to enhanced biological activity and receptor selectivity. nih.goviisc.ac.in Using standard peptide coupling protocols (e.g., EDC/HOBt), this compound could be coupled to the N-terminus of a peptide or to a single amino acid ester. Subsequent deprotection of the ester would allow for further elongation of the peptide chain, incorporating the chloroisoquinoline moiety at a specific position. Such strategies are central to generating libraries of novel compounds for drug discovery programs. google.com

Other Functional Group Interconversions of the Carboxylic Acid

Beyond esterification and amidation, the carboxylic acid group of this compound can be converted into several other functional groups, further expanding its synthetic utility.

One common transformation is the reduction of the carboxylic acid to a primary alcohol (8-hydroxymethyl-6-chloroisoquinoline). This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukimperial.ac.uk The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol. chemguide.co.uk The resulting primary alcohol can then participate in a different set of reactions, such as oxidation back to the aldehyde, or conversion to an alkyl halide.

Another important interconversion is the formation of an acyl chloride (6-chloroisoquinoline-8-carbonyl chloride). This is accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is a highly reactive intermediate, much more so than the parent carboxylic acid, and can be used to form esters and amides under very mild conditions without the need for coupling agents. acs.org

Finally, under certain conditions, heteroaromatic carboxylic acids can undergo decarboxylation, where the carboxyl group is removed and replaced with a hydrogen atom. Photochemical methods have been shown to effect the decarboxylation of certain quinoline (B57606) carboxylic acids. acs.org This transformation would yield 6-chloroisoquinoline (B1281262), providing a route to access the parent heterocycle from the carboxylic acid derivative.

Derivatization for Enhanced Analytical and Spectroscopic Characterization

The inherent chemical structure of this compound presents a foundational framework for analytical and spectroscopic studies. However, to augment detection sensitivity, improve chromatographic separation, and enhance spectroscopic signals, strategic derivatization of the carboxylic acid functional group is a key methodology. While specific derivatization protocols tailored exclusively for this compound are not extensively documented in publicly available research, established principles of carboxylic acid derivatization, particularly for heterocyclic compounds like quinolines, provide a robust basis for potential strategies. nih.govnih.govumn.edu

Derivatization can be employed to introduce moieties that are more readily ionized in mass spectrometry, possess significant chromophores for UV-Vis absorption, or are fluorogenic for fluorescence spectroscopy. nih.gov Such modifications are instrumental in overcoming challenges associated with the analysis of complex biological or environmental samples where the analyte may be present in trace amounts.

A primary target for derivatization on the this compound molecule is the carboxylic acid group. This functional group can undergo a variety of chemical reactions to attach a tag that enhances its analytical properties. For instance, in the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can improve the ionization efficiency of the molecule, leading to lower detection limits. researchgate.net Similarly, for fluorescence-based detection methods, the introduction of a fluorophore can dramatically increase the signal-to-noise ratio. nih.gov

One promising approach for the derivatization of carboxylic acids for LC-MS analysis involves the use of reagents like 2-hydrazinoquinoline (B107646). nih.govnih.govumn.edu This reagent reacts with the carboxyl group to form a hydrazide, which can exhibit improved chromatographic performance and higher ionization efficiency. The quinoline moiety in the reagent itself can contribute to enhanced detection.

For fluorescence-based analysis, a range of derivatization agents are available for carboxylic acids. These include coumarin (B35378) analogues, alkyl halides, and various fluorescent hydrazides and amines. nih.gov The selection of a particular reagent depends on the specific requirements of the analytical method, such as the desired excitation and emission wavelengths.

The following interactive table outlines potential derivatization strategies that could be applied to this compound for enhanced analytical and spectroscopic characterization, based on established methods for carboxylic acids and related heterocyclic compounds.

Derivatization Reagent Class Example Reagent Functional Group Targeted Analytical Enhancement Detection Method
Hydrazines2-HydrazinoquinolineCarboxylic AcidImproved ionization efficiency and chromatographic retentionLC-MS
Fluorescent Alkyl Halides5-(Bromomethyl)fluoresceinCarboxylic AcidIntroduction of a highly fluorescent tagFluorescence Spectroscopy, HPLC with Fluorescence Detection
Coumarin Analogues7-Amino-4-methylcoumarinCarboxylic AcidAddition of a fluorophore with specific excitation/emission spectraFluorescence Spectroscopy, HPLC with Fluorescence Detection
DiazoalkanesFluorescent DiazoalkanesCarboxylic AcidEsterification with a fluorescent tagHPLC with Fluorescence Detection
Amines (with coupling agents)Dansyl CadaverineCarboxylic AcidAttachment of a fluorescent and readily ionizable groupLC-MS, Fluorescence Spectroscopy

It is important to note that the reaction conditions for these derivatizations, such as solvent, temperature, and the use of coupling agents (e.g., 2,2'-dipyridyldisulfide and triphenylphosphine), would need to be optimized for this compound to ensure high reaction yields and prevent degradation of the parent molecule. thermofisher.com The successful application of these derivatization strategies would enable more sensitive and selective quantification and characterization of this compound in various research applications.

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Chloroisoquinoline-8-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the acidic proton of the carboxyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the inherent electronic properties of the isoquinoline ring system. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would display signals for the nine carbon atoms of the isoquinoline ring and the carbon of the carboxyl group. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and carboxyl substituents.

To illustrate the expected chemical shifts, the following tables present data for the related compounds, 6-chloroquinoline (B1265530) and a generic isoquinoline-1-carboxylic acid. These values can serve as a basis for predicting the spectrum of this compound.

Predicted ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Isoquinoline Ring of this compound and Related Compounds
Proton6-Chloroquinoline (Experimental)Isoquinoline-1-carboxylic acid (Experimental)This compound (Predicted)
H-1--Downfield shift due to proximity to N and COOH
H-3--Shift influenced by N
H-4--Shift influenced by N and proximity to benzene (B151609) ring
H-5--Shift influenced by Cl at C-6 and COOH at C-8
H-7--Shift influenced by Cl at C-6 and COOH at C-8
Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds
Carbon6-Chloroquinoline (Experimental)Isoquinoline (Experimental)This compound (Predicted)
C-1-152.7Shift influenced by N and COOH
C-3-143.2Shift influenced by N
C-4-120.5Shift influenced by N and proximity to benzene ring
C-4a-128.8Quaternary carbon, shift influenced by ring fusion
C-5-127.6Shift influenced by Cl at C-6 and COOH at C-8
C-6-130.4Directly attached to Cl, significant downfield shift
C-7-127.3Shift influenced by Cl at C-6 and COOH at C-8
C-8-126.5Directly attached to COOH, significant downfield shift
C-8a-135.7Quaternary carbon, shift influenced by ring fusion and COOH
C=O--~165-185 ppm

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the chloro-substituted isoquinoline moieties. A very broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid should appear as a strong, sharp band between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the 1400-1440 cm⁻¹ and 910-960 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring will likely appear in the 1450-1620 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be valuable for characterizing this compound. The symmetric vibrations of the isoquinoline ring system are often strong in the Raman spectrum. The C=O stretching vibration of the carboxylic acid would also be observable. The C-Cl stretch would also give a characteristic Raman signal.

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExpected FT-IR Frequency Range (cm⁻¹)Expected Raman Frequency Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid dimer)2500-3300WeakVery Broad, Strong
Aromatic C-H stretch3000-31003000-3100Medium to Strong
C=O stretch (Carboxylic acid)1700-17251700-1725Strong, Sharp
Aromatic C=C and C=N stretch1450-16201450-1620Medium to Strong
C-O stretch / O-H bend1210-1320 / 1400-1440-Medium
C-Cl stretch600-800600-800Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₆ClNO₂), HRMS would provide a highly accurate mass measurement, confirming its elemental formula.

Predicted mass spectrometry data from computational tools suggests the following accurate masses for different ionic species of this compound.

Predicted High-Resolution Mass Spectrometry Data for this compound
AdductCalculated m/z
[M+H]⁺208.0160
[M+Na]⁺230.0000
[M-H]⁻206.0014

Fragmentation analysis in tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The isoquinoline ring would also undergo characteristic fragmentation, providing further structural confirmation.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

To date, no public crystal structure data for this compound has been reported. However, if a suitable single crystal could be grown, SCXRD analysis would be expected to reveal the planar isoquinoline ring system. The carboxylic acid group would likely participate in intermolecular hydrogen bonding, potentially forming dimers with neighboring molecules in the crystal lattice. The chlorine atom would also influence the crystal packing through electrostatic and van der Waals interactions. The resulting crystal structure would provide an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Rigorous Computational and Theoretical Investigations of 6 Chloroisoquinoline 8 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to identify the most stable three-dimensional arrangement of atoms—the ground state geometry—by minimizing the molecule's energy. For 6-Chloroisoquinoline-8-carboxylic acid, a typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a sophisticated description of the electron orbitals. researchgate.netscirp.org

The optimization process yields key geometric parameters, including bond lengths and angles. The stability of the molecule is inferred from its total electronic energy, where a lower energy value indicates a more stable structure. Theoretical studies on related molecules, such as 1-chloroisoquinoline, have successfully used DFT to determine these structural parameters. researchgate.net

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level). These are illustrative values based on similar structures.
ParameterBond/AngleCalculated Value
Bond LengthC8-C(OOH)1.49 Å
Bond LengthC6-Cl1.74 Å
Bond LengthC=O1.21 Å
Bond LengthO-H0.97 Å
Bond AngleC(ring)-C8-C(OOH)120.5°
Bond AngleC(ring)-C6-Cl119.8°
Dihedral AngleC(ring)-C8-C-O~0° or ~180°

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method calculates the electronic excited states of the molecule, predicting its ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov The calculations provide information on the energies of electronic transitions, the wavelengths of maximum absorption (λmax), and the intensity of these absorptions (oscillator strength). researchgate.net These theoretical spectra are crucial for interpreting experimental results and understanding the nature of the molecular orbitals involved in the electronic transitions, often corresponding to π→π* or n→π* transitions within the aromatic system.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound in a solvent model.
TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13.853220.15HOMO → LUMO
S0 → S24.212940.45HOMO-1 → LUMO
S0 → S34.662660.32HOMO → LUMO+1

Detailed Molecular Geometry Optimization and Conformational Landscape Analysis

Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comnih.gov For flexible molecules, this involves exploring the conformational landscape to identify different stable conformers (rotational isomers) and the energy barriers between them.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline (B145761) ring. This rotation gives rise to different conformers, primarily distinguished by the orientation of the hydroxyl group relative to the carbonyl oxygen (syn vs. anti). nih.gov Computational studies on other aromatic carboxylic acids have shown that the syn conformer is often more stable in the gas phase due to an intramolecular hydrogen bond, though solvation effects can alter this preference. nih.gov Analyzing the potential energy surface for this rotation reveals the relative stability of each conformer and the transition state energies required for interconversion.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Electron Transfer

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. scirp.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be distributed over the electron-rich isoquinoline ring system, while the LUMO would also be located on the π-system, with significant contributions from the electron-withdrawing carboxylic acid group.

Table 3: Representative FMO Energies and Derived Chemical Reactivity Descriptors.
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.55
HOMO-LUMO GapΔE4.30
Chemical Hardnessη2.15
Chemical Potentialμ-4.70
Electrophilicity Indexω5.13

Electrostatic Potential Surface (ESP) Analysis for Understanding Molecular Interactions

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, using color to denote regions of different potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. scispace.commdpi.com

For this compound, the ESP map would reveal significant negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group. These sites are the most likely to act as hydrogen bond acceptors. Conversely, a region of strong positive potential would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, identifying it as a primary hydrogen bond donor site. The ESP analysis is thus crucial for predicting non-covalent interactions, such as how the molecule might bind to a biological receptor or self-assemble in the solid state.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the reaction mechanism, researchers can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

A relevant reaction for this compound is its esterification or amidation, common transformations for carboxylic acids. khanacademy.org Using DFT, the geometries and energies of the reactants, intermediates, transition states, and products can be calculated. For example, in an acid-catalyzed esterification, the calculations would model the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water to form the ester. This level of detail provides a fundamental understanding of the reaction's feasibility and kinetics that is often difficult to obtain through experimental means alone. researchgate.net

Applications of 6 Chloroisoquinoline 8 Carboxylic Acid in Cutting Edge Organic Synthesis and Material Sciences

Architectural Building Block for the Synthesis of Complex Heterocyclic Scaffolds

Heterocyclic compounds are foundational to organic synthesis, serving as the core of many pharmacologically active molecules. 6-Chloroisoquinoline-8-carboxylic acid is an exemplary building block for constructing more intricate molecular architectures. The carboxylic acid and chloro substituents act as versatile functional groups for subsequent chemical transformations, enabling the synthesis of complex, fused heterocyclic systems.

The carboxylic acid group at the C-8 position can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, through standard organic reactions. rsc.org This allows for the attachment of diverse side chains or for its participation in intramolecular cyclization reactions to form new rings. The chlorine atom at the C-6 position is particularly valuable for modern cross-coupling reactions. nih.gov Techniques such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. nih.govnih.govchemicalbook.com This dual functionality allows for a modular approach to synthesis, where different molecular fragments can be systematically introduced to build a library of complex derivatives. For instance, related chloro-substituted heterocycles have been used as precursors in the synthesis of fused systems like indolo[2,1-a]isoquinolines. nih.gov

Reactive SitePotential Reaction TypeResulting Functional Group/LinkagePotential Complex Scaffold
8-Carboxylic AcidAmide CouplingAmide (-CONH-R)Fused Polycyclic Amides/Lactams
8-Carboxylic AcidEsterificationEster (-COO-R)Macrocyclic Esters/Lactones
6-ChloroSuzuki CouplingAryl or Vinyl Group6-Aryl/Vinyl-isoquinolines
6-ChloroSonogashira CouplingAlkynyl Group6-Alkynyl-isoquinolines
6-ChloroBuchwald-Hartwig AminationAmino Group (-NHR, -NR2)6-Amino-isoquinolines

Design and Development of Ligands for Catalysis and Coordination Chemistry

The development of novel ligands is central to advancing transition metal catalysis. Heterocyclic compounds containing nitrogen atoms, such as isoquinolines, are widely used as ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. nih.govrsc.orgresearchgate.net this compound is a prime candidate for designing bidentate ligands, which can chelate to a metal center using both the heterocyclic nitrogen atom and the oxygen atom of the deprotonated carboxylate group. mdpi.comresearchgate.net

The formation of a stable five- or six-membered ring upon chelation enhances the stability of the resulting metal complex. The electronic properties of the isoquinoline (B145761) ring system, and consequently the catalytic activity of the metal center, can be fine-tuned by the electron-withdrawing nature of the chlorine substituent at the C-6 position. Research on related isoquinoline and quinoline (B57606) carboxylic acids has demonstrated their ability to form stable complexes with a variety of transition metals, including rhenium, copper, cobalt, and iron. rsc.orgmdpi.comresearchgate.net For example, oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives have been successfully synthesized and applied as catalysts in epoxidation reactions. rsc.org Similarly, coordination compounds of tetrahydroisoquinoline carboxylic acid derivatives with Cu(II), Co(II), Co(III), and Fe(III) have been explored for their potential in enantioselective catalysis. mdpi.comresearchgate.net

Potential Metal IonCoordination ModePotential Catalytic ApplicationRelevant Example System
Rhenium(V)Bidentate (N, O)Oxidation, Epoxidation[ReOCl(iqc)2] rsc.org
Copper(II)Bidentate (N, O)Lewis Acid Catalysis, C-C CouplingCu(II)-Tic Acid Complexes mdpi.comresearchgate.net
Cobalt(II)/(III)Bidentate (N, O)Redox Catalysis, Asymmetric ReactionsCo(III)-Tic Acid Complexes mdpi.comresearchgate.net
Palladium(II)Bidentate (N, O)Cross-Coupling ReactionsGeneral Pd-N-Heterocycle Catalysis
Rhodium(III)Bidentate (N, O)C-H Activation/FunctionalizationGeneral Rh-N-Heterocycle Catalysis

Precursor in the Synthesis of Bioisosteric Analogues and Scaffold Modification

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a lead compound to enhance its activity, selectivity, and pharmacokinetic profile, or to reduce its toxicity. drughunter.comresearchgate.netsemanticscholar.org The carboxylic acid functional group, while often important for target binding, can sometimes lead to poor oral bioavailability or metabolic instability. researchgate.netsemanticscholar.org Replacing it with a suitable bioisostere can mitigate these issues while preserving the essential biological activity. hyphadiscovery.com

This compound serves as an ideal starting point for such modifications. The carboxylic acid group can be synthetically converted into a wide range of established bioisosteres. For example, it can be transformed into a tetrazole, which is a common acidic bioisostere that can offer improved metabolic stability. drughunter.com Other potential replacements include hydroxamic acids, acylsulfonamides, and various five-membered heterocycles like 5-oxo-1,2,4-oxadiazoles. hyphadiscovery.comnih.gov Each of these groups mimics the acidic and hydrogen-bonding properties of the original carboxylic acid to a different extent, allowing for fine-tuning of properties such as pKa and lipophilicity (logD). researchgate.net The presence of the chlorine atom at the C-6 position offers a secondary site for scaffold modification, enabling a dual approach where both the core structure and the key binding group can be optimized simultaneously. nih.gov

Functional GroupTypical pKa RangeKey Properties and Role
Carboxylic Acid~4–5Anionic at physiological pH, strong H-bond acceptor. drughunter.com
Tetrazole~4.5–5Planar, acidic, metabolically more stable than carboxylic acid. drughunter.com
Hydroxamic Acid~8–9Moderately acidic, strong metal-chelating properties. nih.gov
Acylsulfonamide~9–10Weaker acid, increased lipophilicity and membrane permeability. drughunter.com
5-oxo-1,2,4-oxadiazole~6–7Planar, acidic, more lipophilic than tetrazole. nih.gov

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. A prominent class of such systems is metal-organic frameworks (MOFs), which are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. amerigoscientific.com The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical functionality, leading to applications in gas storage, separation, and catalysis.

The structure of this compound makes it an excellent candidate for use as an organic linker in the construction of MOFs and other coordination polymers. The molecule possesses two distinct coordination sites: the carboxylate group, which can form strong bonds with metal centers, and the isoquinoline nitrogen atom, which can also coordinate to the metal or be oriented into the framework's pores to act as a functional site. polimi.it The rigid isoquinoline backbone helps to create well-defined and stable framework structures. Studies on analogous molecules, such as isoquinoline-5-carboxylic acid, have shown their ability to form 2D coordination polymers with metal ions like Cu(II). polimi.it The chlorine atom on the this compound linker provides an additional advantage: it can serve as a site for post-synthetic modification, where further chemical changes can be made to the framework after its initial assembly to introduce new functionalities. researchgate.net

Framework ComponentRole of this compoundPotential Framework TypePotential Application
Organic Linker (Ligand)Provides structure, directionality, and porosity.Metal-Organic Framework (MOF)Gas Storage (H2, CO2)
Functional GroupNitrogen atom can act as a basic catalytic site.Catalytic MOFHeterogeneous Catalysis
Coordination NodeCarboxylate and N-donor chelate metal ions.2D or 3D Coordination PolymerIon Exchange, Sensing
Modifiable ScaffoldChlorine atom allows for post-synthetic modification.Functionalized MOFDrug Delivery, Selective Separation

Development of Advanced Functional Materials (e.g., Dyes, Pigments, Sensors)

The unique electronic and photophysical properties of conjugated heterocyclic systems make them valuable components in the development of advanced functional materials. amerigoscientific.com Isoquinoline derivatives, with their extended π-electron systems, have been explored for applications as organic dyes, pigments, and components of optical and electronic devices. amerigoscientific.com

This compound possesses the core aromatic structure necessary for such applications. The isoquinoline ring system can absorb and emit light, and its photophysical properties can be modulated by chemical derivatization. The carboxylic acid group at the C-8 position can serve as an anchoring group to attach the molecule to surfaces, such as semiconductor nanoparticles for dye-sensitized solar cells or fabrics for use as a pigment. The chloro group at C-6 provides a handle to further extend the π-conjugation through cross-coupling reactions, which can be used to tune the color (i.e., the absorption and emission wavelengths) of the resulting material. Furthermore, the combination of a metal-binding site (the N,O-chelate) and a responsive fluorophore (the isoquinoline core) makes derivatives of this compound potential candidates for chemosensors, where a change in fluorescence or color could signal the presence of specific metal ions.

Material TypeRole of this compoundKey Structural FeaturesPotential Application
Organic Dye/PigmentChromophore (color-imparting molecule)Extended π-conjugated systemTextiles, Dye-Sensitized Solar Cells
Fluorescent SensorFluorophore with a binding siteN,O-chelation site, isoquinoline coreDetection of metal ions
Organic SemiconductorComponent of a π-conjugated polymerRigid, planar aromatic structureOrganic Light-Emitting Diodes (OLEDs)
Functional CoatingSurface-anchored moleculeCarboxylic acid for surface bindingCorrosion inhibition, surface modification

Emerging Research Trajectories and Future Perspectives for 6 Chloroisoquinoline 8 Carboxylic Acid

Pursuit of Greener and More Sustainable Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of 6-Chloroisoquinoline-8-carboxylic acid and related isoquinoline (B145761) scaffolds, research is pivoting away from classical methods that often require harsh conditions and toxic reagents. researchgate.net Future efforts are increasingly focused on the adoption of greener alternatives that offer improved efficiency, reduced waste, and the use of more sustainable materials.

Key areas of advancement include:

Eco-friendly Catalysts: The use of inexpensive, non-toxic, and readily available catalysts is a significant trend. Iron catalysts, such as FeCl3·6H2O, have shown promise in the synthesis of quinoline (B57606) derivatives, offering advantages like shorter reaction times and milder conditions. nih.gov The exploration of other sustainable catalysts, including niobium (V) chloride and magnetic nanoparticles like ZrO2/Fe3O4-MNPs, is also gaining traction for the synthesis of quinoline and isoquinoline cores. nih.gov

Greener Solvents: A major push is being made to replace traditional volatile organic solvents with more environmentally friendly options. Water, glycerol, and polyethylene (B3416737) glycol (PEG) are being investigated as reaction media for the synthesis of quinoline derivatives. nih.govwikipedia.org These solvents are not only less toxic but can also in some cases enhance reaction rates and selectivity.

Energy-Efficient Techniques: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. wikipedia.org This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.

Green Chemistry ApproachCatalyst/Solvent/TechniqueAdvantages
Eco-friendly CatalysisFeCl3·6H2OInexpensive, non-toxic, shorter reaction times. nih.gov
Niobium (V) chlorideReadily available, high yields. nih.gov
ZrO2/Fe3O4-MNPsReusable, effective heterogeneous catalyst. nih.gov
Greener SolventsWaterEnvironmentally benign, readily available. nih.gov
GlycerolHigh yields, short reaction times. nih.gov
Energy EfficiencyMicrowave IrradiationRapid reactions, improved yields, operational simplicity. wikipedia.org

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Understanding the inherent reactivity of the this compound scaffold is crucial for its elaboration into more complex and functionally diverse molecules. Future research will likely focus on exploring novel chemical transformations that exploit the unique electronic properties conferred by the chloro and carboxylic acid substituents.

Cross-Coupling Reactions: The chloro substituent at the 6-position provides a handle for various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. nih.gov The development of novel palladium and copper catalysts continues to expand the scope of these transformations. numberanalytics.com

Transformations of the Carboxylic Acid Group: The carboxylic acid at the 8-position is a versatile functional group that can be converted into a variety of other functionalities. Standard transformations include conversion to esters, amides, and acid chlorides, which can then undergo further reactions. nih.gov Borane reduction offers a method for the selective reduction of the carboxylic acid to a primary alcohol. nih.gov

C-H Functionalization: Direct C-H functionalization has become a transformative strategy in organic synthesis. nih.gov Research into the regioselective functionalization of the isoquinoline core, guided by the existing substituents, could unlock new pathways to novel derivatives without the need for pre-functionalized starting materials.

Cycloaddition Reactions: The isoquinoline ring system can participate in cycloaddition reactions, leading to the formation of more complex, polycyclic architectures. The exploration of [4+2] and other cycloaddition strategies with this compound as a dienophile or diene component could yield novel molecular frameworks.

Advancements in Predictive Computational Modeling for Rational Design and Synthesis

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these predictive models can guide the rational design of new derivatives with desired properties and help in planning efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build models that correlate the structural features of isoquinoline derivatives with their biological activity. nih.govnih.gov These models can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking: Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a biological target. ijpsjournal.com This technique can be invaluable in designing derivatives of this compound that are targeted towards specific enzymes or receptors.

Predicting Reactivity: Computational tools are being developed to predict the regioselectivity of chemical reactions. researchoutreach.org For instance, methods like RegioSQM can predict the most likely sites for electrophilic aromatic substitution on heterocyclic systems, aiding in the design of synthetic strategies. researchoutreach.org Machine learning algorithms are also being trained to predict the products of organic reactions, which could streamline the synthesis planning process. researchoutreach.org

Computational MethodApplicationPotential Impact on this compound Research
3D-QSARCorrelate structure with biological activity. nih.govnih.govDesign of derivatives with enhanced biological or material properties.
Molecular DockingPredict binding to biological targets. ijpsjournal.comRational design of targeted therapeutic agents.
Reactivity PredictionForesee regioselectivity of reactions. researchoutreach.orgOptimization of synthetic routes and discovery of novel transformations.

Development of Novel Derivatization Reagents and Analytical Techniques

The ability to efficiently derivatize and analyze this compound and its analogs is essential for their characterization and application. Future research will focus on developing new reagents and analytical methods that offer higher sensitivity, selectivity, and throughput.

Novel Derivatization Reagents: The carboxylic acid group is a primary target for derivatization to enhance detectability in analytical techniques like HPLC and LC-MS. numberanalytics.com Novel reagents, such as those that introduce fluorescent tags or moieties that improve ionization efficiency, are continuously being developed. ontosight.ai For example, 2-hydrazinoquinoline (B107646) has been used as a derivatizing agent for carboxylic acids, improving their retention in reversed-phase chromatography. rsc.org

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) is a standard technique for the analysis of isoquinoline derivatives. nih.govresearchoutreach.org The development of new stationary phases and mobile phase compositions can improve the separation and quantification of these compounds. mdpi.com Ion mobility spectrometry (IMS) is emerging as a rapid and sensitive technique for the analysis of isoquinoline alkaloids, offering a complementary approach to traditional chromatographic methods. nih.gov

Spectroscopic Characterization: Comprehensive characterization of new derivatives will continue to rely on a suite of spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS), to confirm their structures. nih.gov

Design of Next-Generation Isoquinoline-Based Scaffolds for Diverse Chemical Applications

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The design of next-generation scaffolds based on this compound will involve its incorporation into larger, more complex molecular architectures to access novel chemical space and diverse applications.

Fragment-Based Drug Discovery (FBDD): The isoquinoline scaffold is an excellent starting point for FBDD. researchoutreach.org By identifying fragments that bind to a biological target, these can be merged or grown from the this compound core to create potent and selective inhibitors.

Molecular Hybridization: This approach involves combining the isoquinoline scaffold with other pharmacologically relevant moieties to create hybrid molecules with potentially synergistic or novel activities. This strategy has been successfully employed to create new antimicrobial and anticancer agents.

Synthesis of Fused Heterocyclic Systems: The isoquinoline ring can be annulated with other heterocyclic rings to create novel polycyclic systems. For example, the fusion of a pyrrole (B145914) ring to the isoquinoline core gives rise to the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which is found in a number of cytotoxic marine alkaloids. rsc.org

Applications in Materials Science: Isoquinoline derivatives are being explored for their applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic materials. amerigoscientific.com The unique electronic and photophysical properties of tailored this compound derivatives could be harnessed for these applications.

The future of research on this compound is bright, with numerous avenues for exploration. Advances in sustainable synthesis, a deeper understanding of its reactivity, the application of predictive computational tools, the development of sophisticated analytical methods, and the creative design of novel scaffolds will undoubtedly unlock the full potential of this versatile molecule in a wide range of scientific disciplines.

Q & A

Q. How should researchers address conflicting crystallographic data for this compound’s solid-state structure?

  • Methodological Answer : Re-refine raw diffraction data using multiple software packages (e.g., SHELX, OLEX2). Check for twinning or disorder using PLATON’s validation tools. If discrepancies persist, conduct variable-temperature XRD to assess phase transitions. Publish both original and reanalyzed data with detailed refinement parameters in supplementary materials .

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